molecular formula C44H68N5O9S B605542 (2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid CAS No. 444885-29-4

(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

Cat. No. B605542
M. Wt: 843.11
InChI Key: MMAIDIDDMAWCKG-DGDRQVKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apratoxin B is a poent cytotoxin.

Scientific Research Applications

Synthesis Techniques

  • Approaches to Synthesizing ω-Heterocyclic Amino Acids :
    • Singh et al. (2005) developed a convenient synthesis method for optically pure ω-heterocyclic-β-amino acids, using amide activation and regiospecific ring-chain-transformation of enaminones. This method could be applied to the synthesis of related compounds (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).

Potential Applications

  • Use in Cancer Treatment :
    • A study by ロバート ヘンリー,ジェームズ (2006) described compounds related to the one , highlighting their potential use in inhibiting Aurora A, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Computational Analysis

  • Computational Peptidology :
    • Flores-Holguín, Frau, & Glossman-Mitnik (2019) utilized conceptual density functional theory to study a group of new antifungal tripeptides, potentially similar to the compound , for predicting their reactivity descriptors, molecular active sites, and bioactivity scores, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Stereoselective Synthesis

  • Synthesis of Stereoisomers :
    • The synthesis of various stereoisomers of compounds similar to the one has been explored by Darley et al. (2003), providing insights into the production of biologically active isomers (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).

Molecular Synthesis and Analysis

  • Synthesis of Enantiopure Compounds :

    • Research by Crimmins, Christie, & Hughes (2012) discussed the synthesis of thiazolidinethione chiral auxiliaries, which might be relevant to the synthesis of similar complex molecules (Crimmins, Christie, & Hughes, 2012).
  • Synthesis of β-Amino Alcohols :

    • Wallbaum, Mehler, & Martens (1994) explored the decarboxylation of amino acids to prepare optically active β-amino alcohols, a process potentially applicable to related compounds (Wallbaum, Mehler, & Martens, 1994).

properties

CAS RN

444885-29-4

Product Name

(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C44H68N5O9S

Molecular Weight

843.11

IUPAC Name

(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C44H69N5O9S/c1-12-26(3)36(48-39(54)29(6)45-10)41(55)49-19-13-18-44(49,42(56)57)37(52)33(23-30-14-16-32(58-11)17-15-30)47-38(53)27(4)22-31-24-59-40(46-31)28(5)34(50)20-25(2)21-35(51)43(7,8)9/h14-17,22,25-26,28-29,31,33-36,45,50-51H,12-13,18-21,23-24H2,1-11H3,(H,47,53)(H,48,54)(H,56,57)/b27-22+/t25-,26-,28-,29-,31?,33-,34-,35-,36-,44+/m0/s1

InChI Key

MMAIDIDDMAWCKG-DGDRQVKCSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1(C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(=CC3CSC(=N3)C(C)C(CC(C)CC(C(C)(C)C)O)O)C)C(=O)O)NC(=O)C(C)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Apratoxin B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

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